Magnesium;trisilicate;hydrate

Antacid Gastroenterology Pharmaceutics

Standard Mg²⁺ antacids act rapidly but briefly, constraining sustained acid control in duodenal ulcer and nocturnal hyperacidity therapies. Magnesium trisilicate hydrate resolves this with slow, prolonged neutralization and exceptional adsorption. • 4-5 h sustained acid neutralization - designed for nighttime & ulcer management. • Up to 88% API adsorption capacity - enables taste-masking of bitter actives in pediatric & geriatric forms. • High surface area grades (≥400 m²/g) - supports modified-release adsorbates & environmental remediation. • USP/BP monograph compliant - suitable for QC reference standards & pharmaceutical manufacturing. Bulk quantities available.

Molecular Formula H2MgO13Si3-10
Molecular Weight 318.57 g/mol
Cat. No. B13737342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;trisilicate;hydrate
Molecular FormulaH2MgO13Si3-10
Molecular Weight318.57 g/mol
Structural Identifiers
SMILESO.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2]
InChIInChI=1S/Mg.3O4Si.H2O/c;3*1-5(2,3)4;/h;;;;1H2/q+2;3*-4;
InChIKeyQYMRGIBGPRCTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Trisilicate Hydrate: Procurement & Differentiation


Magnesium trisilicate hydrate (Mg₂Si₃O₈·xH₂O) is an inorganic compound classified as a magnesium salt of silicic acid. It is primarily recognized as a pharmaceutical antacid agent and is also utilized as an adsorbent and excipient in various industrial and research applications. As defined by the United States Pharmacopeia (USP), magnesium trisilicate is 'a compound of Magnesium Oxide and silicon dioxide with varying proportions of water' [1]. Its fundamental physicochemical and functional properties, including its acid-neutralizing capacity and adsorptive nature, are established through various pharmacopoeial monographs [2].

Pharmaceutical antacid research and excipient development

Drug-adsorption and interaction screening studies

Compendial-grade quality control and reference standard procurement

Generic Substitution Challenges


The interchangeability of magnesium trisilicate with other antacids or magnesium salts is not scientifically justified due to significant differences in key performance parameters. Unlike faster-acting magnesium hydroxide or carbonate, magnesium trisilicate is characterized by a slower, prolonged acid neutralization profile . Furthermore, comparative studies of antacid brands demonstrate a high degree of variation in neutralizing capacity; for instance, compound magnesium trisilicate products have been shown to possess among the lowest per-tablet neutralizing capacities, in stark contrast to more potent single-entity antacids like those based on magaldrate or magnesium hydroxide combinations [1][2]. These differences in both the rate and extent of acid neutralization are directly influenced by the specific magnesium salt and its formulation, underscoring the need for product-specific evaluation rather than class-level substitution.

1

Magnesium hydroxide or carbonate may not reproduce the extended neutralization profile; duration of action differs substantially.

2

Antacid neutralizing capacity varies widely across brands; class-level substitution cannot be assumed interchangeable.

3

High adsorptive capacity may alter co-administered drug bioavailability—a property absent in alternative magnesium salts like hydroxide.

Magnesium Trisilicate Hydrate: Quantitative Evidence


Prolonged Acid Neutralization Duration

Magnesium trisilicate is differentiated from faster-acting antacids like magnesium hydroxide and sodium bicarbonate by its extended duration of action. While its initial neutralizing capacity is lower, calorimetric studies of Magnesium Trisilicate Mixture BP demonstrate that magnesium trisilicate contributes most to the duration of action of the dose, neutralizing acid over an extended time period [1]. Furthermore, it has been documented to provide a slow but lasting antacid effect of up to 4-5 hours .

Acid Neutralization Duration
Class-level inference
TargetExtended time period; up to 4–5 hours
ComparatorMagnesium hydroxide: fast-acting, shorter duration
Supports sustained antacid formulation research
Qualitative difference; in vitro calorimetry and pharmacological description
Antacid Gastroenterology Pharmaceutics

Acid-Neutralizing Capacity Comparison

The acid-neutralizing capacity (ANC) of magnesium trisilicate is quantitatively defined by pharmacopoeial standards and has been compared to other antacids. The USP standard specifies that each gram of anhydrous magnesium trisilicate must neutralize between 140 and 160 mL of 0.1 N hydrochloric acid [1]. A comparative study of eight antacid brands in Kenya reported a neutralizing capacity of 103.10 mL of 0.1 M HCl per gram for a magnesium trisilicate-based product (Gelusil), which was at the lower end of the range compared to 225.13 mL/g for Maalox (containing magnesium and aluminum hydroxides) [2].

Acid-Neutralizing Capacity (ANC)
Cross-study comparable
USP: 140–160 mL 0.1 N HCl/g (anhydrous)
Compendial benchmark; commercial products show lower ANC per gram in some studies
Comparative value: Gelusil (Mg trisilicate) 103.10 mL/g vs Maalox 225.13 mL/g
Antacid In vitro assay Pharmaceutical analysis

Adsorptive Capacity vs. Aluminum Hydroxide

Magnesium trisilicate exhibits a significantly higher adsorptive capacity for certain drugs compared to other antacid excipients. In vitro adsorption studies with nitrofurantoin demonstrated that magnesium trisilicate exhibited the highest adsorptive capacity, with the extent of adsorption reaching up to 88%. In contrast, aluminum hydroxide and calcium carbonate exhibited low or no adsorption properties [1]. This high affinity can be exploited for taste-masking or modifying drug release but also poses a risk of reducing bioavailability for co-administered drugs.

Adsorptive Capacity vs. Al(OH)₃
Direct head-to-head
TargetUp to 88% nitrofurantoin adsorption
ComparatorAluminum hydroxide/calcium carbonate: negligible adsorption
Supports taste-masking or release-modification studies; may reduce bioavailability of co-administered drugs
In vitro adsorption assay; requires bioavailability verification
Adsorption Drug-excipient interaction Biopharmaceutics

Silicon Bioavailability vs. Zeolite A

A comparative pharmacokinetic study in beagle dogs evaluated the oral bioavailability of silicon from various silicate compounds. The mean plasma silicon area under the curve (AUC) for magnesium trisilicate (administered at 20 mg/kg) was 8.8 ± 3.0 mg·hr/L, which was not statistically different from baseline and lower than the AUC of 9.5 ± 4.5 mg·hr/L observed for Zeolite A [1].

Silicon Bioavailability (AUC)
Direct head-to-head
8.8 ± 3.0 mg·hr/L (not elevated vs baseline)
Reported low systemic silicon exposure context
Zeolite A: 9.5 ± 4.5 mg·hr/L (p=0.041 vs baseline); beagle dog model
Toxicology Pharmacokinetics Bioavailability

Long-Term Human Safety Record

A safety re-evaluation by the European Food Safety Authority (EFSA) noted the extensive human exposure history of magnesium trisilicate. The panel highlighted that no confirmed cases of kidney effects have been found in the EudraVigilance database despite the wide and long-term use of high doses of magnesium trisilicate up to 4 g/person per day over decades [1].

Human Safety Record
Supporting evidence
No confirmed kidney effects at doses up to 4 g/person/day over decades
Post-market surveillance context; supports safety-related endpoint review
EFSA review of EudraVigilance database
Regulatory toxicology Safety assessment Food additive

Regulatory Monograph Compliance

Magnesium trisilicate hydrate is a well-defined pharmaceutical substance with established monographs in major pharmacopoeias, ensuring consistent quality and specification for procurement. The British Pharmacopoeia (BP) 2025 monograph, for example, specifies an acid-absorbing capacity of not less than 100.0 mL of 0.1 M hydrochloric acid per gram, a loss on ignition of 17% to 34%, and limits for chlorides (max 500 ppm) and sulfates (max 0.5%) [1]. The USP also defines its composition and acid-consuming capacity [2]. This level of standardization is critical for reproducibility in both research and manufacturing.

Monograph Specifications
Supporting evidence
  • ANC ≥100 mL 0.1M HCl/g
  • Loss on ignition 17–34%
  • Chlorides ≤500 ppm
  • Sulfates ≤0.5%
Compendial-grade quality control; ensures batch-to-batch reproducibility
BP 2025 / USP monographs
Pharmacopoeia Quality control Regulatory affairs

Magnesium Trisilicate Hydrate Applications


Prolonged-Action Antacid Formulations

Given its extended duration of acid neutralization of up to 4-5 hours [1] and its role as the primary contributor to the duration of action in multi-component mixtures [2], magnesium trisilicate hydrate is ideally suited for formulating antacid products designed for sustained, rather than immediate, relief. This makes it a strategic choice for over-the-counter (OTC) or prescription products targeting nighttime relief or management of duodenal ulcers, where a slower, more persistent neutralizing effect is clinically desirable. The documented positive synergy with light magnesium carbonate in BP mixtures further supports its use in combination formulations [2].

Taste-Masked & Modified-Release Dosage Forms

The exceptional adsorptive capacity of magnesium trisilicate, demonstrated by an up to 88% adsorption rate for nitrofurantoin [1], positions it as a highly effective functional excipient for taste-masking bitter active pharmaceutical ingredients (APIs) or for formulating modified-release oral dosage forms. Its high surface area variants (≥400 m²/g) are specifically claimed in patents for preparing medicament adsorbates [2]. This application is particularly valuable in pediatric or geriatric formulations where palatability is a primary concern.

Water Purification Adsorbents

Synthetic magnesium silicate hydrates (MSH) exhibit remarkable adsorption capacities for organic pollutants, making them a subject of intense research in environmental remediation. Studies report a maximum adsorption capacity of 256.4 mg/g for methylene blue dye [1], with specific surface areas reaching up to 568.93 m²/g [2]. This performance exceeds that of conventional activated carbons and positions magnesium trisilicate-based materials as high-potential candidates for removing dyes, toxins, and heavy metals from wastewater streams.

Pharmacopoeial Reference Standard

The compound's well-defined and stringent specifications in the BP and USP monographs [1][2] make high-purity magnesium trisilicate hydrate an essential reference material for quality control (QC) laboratories. It is required for identity, purity, and performance testing (e.g., acid-neutralizing capacity assays) of magnesium trisilicate-containing pharmaceutical formulations, ensuring compliance with regulatory standards.

Application
Selection Property
Validation Focus
Sustained antacid formulation research
Extended acid-neutralization duration profile
In vitro duration-of-action assay; synergy with light Mg carbonate
Taste-masking and modified-release excipient studies
High drug-adsorption capacity
Drug-excipient adsorption assay; release modulation verification
Adsorbent material research for water treatment
High surface area and adsorption for organic pollutants
Adsorption isotherm and pollutant removal efficiency
Pharmacopoeial reference standard for QC
Compendial-grade specification compliance
Identity, purity, and performance testing per BP/USP

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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